2-Chloro-6-(diphenylphosphino)pyridine

Description

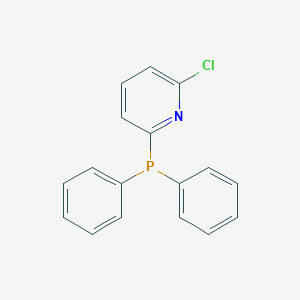

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClNP/c18-16-12-7-13-17(19-16)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAOHJUHXGGUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370373 | |

| Record name | 2-Chloro-6-(diphenylphosphanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162753-00-6 | |

| Record name | 2-Chloro-6-(diphenylphosphanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies

Direct Synthesis of 2-Chloro-6-(diphenylphosphino)pyridine

The most common route for the direct synthesis of this compound involves the targeted substitution of a halogen on a di-substituted pyridine (B92270) ring.

Nucleophilic aromatic substitution (SNAr) is a foundational method for creating carbon-phosphorus bonds in the synthesis of phosphine (B1218219) ligands nih.gov. This approach is particularly effective for electron-deficient aromatic systems like pyridine, where the ring nitrogen activates the halogen atoms toward nucleophilic attack.

The reaction between 2,6-dichloropyridine (B45657) and a suitable phosphorus nucleophile allows for the selective replacement of one chlorine atom. The starting material, 2,6-dichloropyridine, is a readily available white solid produced from the chlorination of pyridine google.com. The two chlorine atoms are susceptible to displacement, but reaction conditions can be controlled to favor monosubstitution.

The use of phosphide (B1233454) anions, which are powerful nucleophiles, is a classical and effective strategy for forming the desired C-P bond nih.gov. These anions are typically generated in situ from precursors like diphenylphosphine (B32561) or by using pre-formed alkali metal salts.

Nucleophilic Substitution of Dihalogenated Pyridines

Reaction of 2,6-Dichloropyridine with Diphenylphosphine and Phosphide Anions

Use of Lithium Diphenylphosphide

Lithium diphenylphosphide (LiPPh₂) is a highly effective reagent for this transformation. It is typically prepared by the deprotonation of diphenylphosphine with a strong base, such as n-butyllithium, or by the reductive cleavage of triphenylphosphine (B44618) with lithium metal. As a potent nucleophile, it readily attacks one of the electrophilic carbon centers at the 2- or 6-position of the 2,6-dichloropyridine ring, displacing a chloride anion to form this compound.

The general reaction mechanism involves the attack of the phosphide anion on the pyridine ring, followed by the elimination of the chloride leaving group. The selectivity for monosubstitution over disubstitution is a critical aspect of this synthesis, which can often be controlled by managing the stoichiometry of the reactants. Using one equivalent of lithium diphenylphosphide relative to 2,6-dichloropyridine favors the formation of the desired monosubstituted product.

Below is a data table summarizing the key components of this synthetic reaction.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2,6-Dichloropyridine | Lithium Diphenylphosphide | This compound | Nucleophilic Aromatic Substitution (SNAr) |

While specific process optimization and scale-up studies for this compound are not extensively detailed in the available literature, general principles for related chemical processes can be applied. The large-scale synthesis of substituted pyridines often presents challenges such as managing reaction exotherms, ensuring efficient mixing, and developing robust purification methods researchgate.net.

For the nucleophilic substitution reaction with lithium diphenylphosphide, key optimization parameters would include:

Temperature Control: The formation of lithium diphenylphosphide and the subsequent substitution reaction are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.

Solvent Choice: Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential to prevent quenching the highly basic phosphide anion.

Addition Rate: Slow, controlled addition of the phosphide solution to the dichloropyridine substrate is crucial to manage the reaction exotherm and maintain selectivity.

Workup and Purification: A careful aqueous workup is required to quench any unreacted organolithium species. Purification typically involves column chromatography to separate the product from unreacted starting material and any disubstituted byproducts.

Scaling up such processes requires specialized equipment to handle air- and moisture-sensitive reagents safely and to ensure consistent temperature control in larger reactor volumes rsc.org.

Synthetic Utility as an Intermediate for Advanced Ligand Architectures

This compound is a valuable building block for creating more complex, multidentate ligands. The remaining chlorine atom serves as a reactive handle for introducing additional coordinating groups through further substitution reactions.

The development of multidentate ligands incorporating N-heterocycles like pyrazole (B372694) is an active area of research in coordination chemistry researchgate.netresearchgate.net. These ligands are used to create metal complexes with specific catalytic or photophysical properties. This compound is an ideal precursor for synthesizing tridentate P,N,N'-ligands that combine pyridine, phosphine, and pyrazole moieties.

In a subsequent synthetic step, the chlorine atom on the this compound molecule can be displaced by a pyrazole-based nucleophile. This is typically achieved by reacting it with pyrazole in the presence of a base (such as sodium hydride or potassium carbonate) to generate the pyrazolide anion in situ. This anion then acts as a nucleophile, attacking the carbon bearing the chlorine atom and forming a new C-N bond via another nucleophilic aromatic substitution reaction.

This two-step sequence—first introducing the phosphine and then the pyrazole—allows for the controlled and modular synthesis of unsymmetrical, tridentate ligands that are otherwise difficult to access.

The table below outlines the components of this proposed synthetic application.

| Precursor | Reagent | Product Class | Significance |

| This compound | Pyrazole (with base) | Pyridine-Phosphine-Pyrazole Ligands | Creation of tridentate P,N,N' ligands for catalysis and materials science. |

Unable to Generate Article on "this compound"

Following a comprehensive search for scholarly information, it has been determined that there is insufficient available data to generate a scientifically accurate article on the coordination chemistry of "this compound" that adheres to the specified outline.

The search results consistently provided information on related but structurally distinct compounds, primarily "2-(diphenylphosphino)pyridine" and "2-(diphenylphosphinoamino)pyridine". The presence of the chloro group at the 6-position of the pyridine ring in the target compound, "this compound," is a critical structural feature that significantly influences its electronic properties and steric environment. Consequently, its coordination behavior cannot be accurately extrapolated from data pertaining to its non-chlorinated analogues.

No specific research findings, structural data, or detailed discussions could be located for "this compound" concerning the following required topics:

Binding Modes and Ligand Characteristics: No studies were found that specifically describe P,N-chelation or monodentate coordination for this chloro-substituted ligand.

Formation of Transition Metal Complexes: There is no available literature detailing the formation of complexes with Molybdenum(II) cores or its use in the synthesis of polydentate ligands.

Structural Analysis of Metal Complexes: No crystallographic or other structural data for metal complexes of "this compound" were identified.

Generating content based on related but different molecules would be scientifically inaccurate and would violate the strict requirement to focus solely on the chemical compound “this compound”. Therefore, it is not possible to fulfill this request while maintaining the required standards of accuracy and adherence to the provided outline.

Coordination Chemistry

Structural Analysis of Metal Complexes

Influence of 2-Chloro-6-(diphenylphosphino)pyridine on Coordination Geometry

The coordination chemistry of this compound is dictated by the interplay of steric and electronic effects stemming from its unique molecular architecture. The presence of a bulky diphenylphosphino group at the 2-position and a chloro substituent at the 6-position of the pyridine (B92270) ring significantly influences the geometry of the resulting metal complexes. This section delves into the detailed research findings that elucidate how this ligand modulates coordination spheres around various metal centers.

Research into the coordination behavior of analogous pyridylphosphine ligands provides a foundational understanding. For instance, studies on the closely related 2-(diphenylphosphino)pyridine have shown that it can stabilize a variety of coordination geometries, including tetrahedral and square planar, depending on the metal and the other ligands present in the coordination sphere. The introduction of a chloro group at the 6-position in this compound is expected to electronically modify the pyridine nitrogen's donor strength and sterically influence the accessibility of the metal center.

Unfortunately, at the time of this writing, specific crystallographic data for metal complexes of this compound are not available in the public domain. While extensive research exists for similar ligands, the strict focus of this article on the named compound precludes the inclusion of that data. The following tables are presented as templates for when such data becomes available, illustrating the key parameters that would be critical for a thorough analysis of its coordination chemistry.

Table 1: Hypothetical Selected Bond Lengths in Metal Complexes of this compound

| Complex | Metal Center | M-P (Å) | M-N (Å) | M-Cl (Å) (if applicable) |

| [M(L)Cl₂] | Pd(II) | Data Not Available | Data Not Available | Data Not Available |

| [M(L)₂(CO)]⁺ | Rh(I) | Data Not Available | Data Not Available | N/A |

| [M(L)Cl(PPh₃)] | Pt(II) | Data Not Available | Data Not Available | Data Not Available |

L = this compound Data would be populated from single-crystal X-ray diffraction studies.

Table 2: Hypothetical Selected Bond Angles in Metal Complexes of this compound

| Complex | P-M-N (°) | Cl-M-P (°) (if applicable) | Cl-M-N (°) (if applicable) | Coordination Geometry |

| [M(L)Cl₂] | Data Not Available | Data Not Available | Data Not Available | e.g., Square Planar |

| [M(L)₂(CO)]⁺ | Data Not Available | N/A | N/A | e.g., Trigonal Bipyramidal |

| [M(L)Cl(PPh₃)] | Data Not Available | Data Not Available | Data Not Available | e.g., Square Planar |

L = this compound Data would be populated from single-crystal X-ray diffraction studies.

The steric bulk of the diphenylphosphino group is anticipated to be a primary determinant of the coordination geometry. The phenyl groups can restrict the approach of other ligands and may influence the bond angles within the coordination sphere to minimize steric hindrance. The P-M-N bite angle is a critical parameter; in similar pyridylphosphine complexes, this angle is typically around 90°, which is well-suited for square planar and octahedral geometries. The electronic effect of the chloro substituent, being an electron-withdrawing group, is expected to decrease the electron density on the pyridine nitrogen, potentially weakening the M-N bond compared to its non-chlorinated analogue. This could manifest in slightly longer M-N bond lengths.

A comprehensive understanding of the influence of this compound on coordination geometry awaits detailed structural studies on its metal complexes. Such research would provide the empirical data necessary to fully elucidate the subtle interplay of steric and electronic factors that govern its coordination behavior.

Reactivity and Transformations

Reactions of the Pyyridine Moiety

The nitrogen atom of the pyridine (B92270) ring in 2-Chloro-6-(diphenylphosphino)pyridine possesses a lone pair of electrons, making it a Lewis basic site capable of coordinating to metal centers. In conjunction with the phosphorus atom, the pyridine nitrogen can act as a bidentate ligand. The coordination chemistry of similar phosphinopyridine ligands, such as 2-(diphenylphosphino)pyridine (PyrPhos), demonstrates the cooperative binding of both the "hard" nitrogen and "soft" phosphorus donor atoms to metal centers like copper(I) and silver(I). nih.gov This dual coordination capability is fundamental to the formation of stable metal complexes with varied architectures, including monometallic, dimeric, and tetranuclear structures. nih.gov The nitrogen atom's involvement is crucial for establishing the geometry and reactivity of the resulting coordination compounds.

Reactions of the Phosphine (B1218219) Moiety

The phosphorus atom of the diphenylphosphino group is a primary site of reactivity. It can be readily oxidized or coordinate to transition metals.

Oxidation: The phosphorus(III) center is susceptible to oxidation to a phosphorus(V) state. For instance, similar diphenylphosphine (B32561) substituents attached to other heterocyclic rings can react with selenium to form the corresponding phosphine selenides. hw.ac.uk This reaction is confirmed by multinuclear NMR spectroscopy, which shows characteristic ¹J(P-Se) coupling constants. hw.ac.uk Similarly, slow reaction with atmospheric oxygen can lead to the formation of the corresponding phosphine oxide. hw.ac.uk

Coordination: As a soft donor, the phosphorus atom readily coordinates to a wide range of transition metals. This is a key feature in the application of this compound as a ligand. It can act as a monodentate ligand through phosphorus coordination or, more commonly, as a bidentate P,N-chelating ligand by involving the pyridine nitrogen. nih.gov This coordination is the first step in the formation of many catalytically active metal complexes.

Cross-Coupling Reactions Involving this compound

The chloro-substituent on the pyridine ring is a key functional group that allows the molecule to participate in cross-coupling reactions. These reactions are pivotal for carbon-carbon bond formation. rsc.org Palladium-catalyzed cross-coupling reactions, in particular, have proven effective for functionalizing heteroaryl halides. rsc.orgacs.org

The chlorine atom at the 2-position can be substituted with various alkyl groups through transition metal-catalyzed cross-coupling reactions. nih.gov The Negishi coupling, which utilizes organozinc reagents, is a powerful method for forming C(sp²)-C(sp³) bonds. Research has shown that electron-deficient heteroaryl chlorides, such as 2-chloropyridine (B119429) derivatives, are effective substrates in palladium-catalyzed cross-coupling reactions with secondary alkylzinc reagents. acs.org These reactions often employ specialized biarylphosphine ligands to achieve high yields and selectivity, minimizing common side reactions like isomerization of the alkyl group. acs.orgnih.gov

Another effective method is the Suzuki coupling, which uses alkylboron nucleophiles. cuny.edu Palladium-catalyzed processes have been developed that allow for the coupling of unactivated secondary alkylboron reagents with aryl chlorides, including heterocyclic variants. cuny.edu These reactions can proceed with high efficiency and control over the product structure. For example, studies on related substrates like 2-chloro-6-methylpyridine (B94459) have demonstrated enhanced efficiency in reductive cross-coupling reactions compared to the corresponding aryl bromides. nih.gov

| Coupling Reaction | Alkyl Source | Catalyst System (Typical) | Key Feature |

| Negishi Coupling | Secondary Alkylzinc Halides (e.g., i-PrZnBr) | Pd(OAc)₂ / Biarylphosphine Ligand | Effective for electron-deficient heteroaryl chlorides. acs.org |

| Suzuki Coupling | Secondary Alkylboronic Acids / Alkyltrifluoroborates | Pd catalyst / Trialkylphosphine Ligand | Broad utility for unactivated alkyl sources. cuny.edu |

| Reductive Cross-Coupling | Terminal Olefins / Silane | [Pd(cinnamyl)Cl]₂ / BrettPhos | Complements scope of aryl bromides. nih.gov |

Derivatization from the Chloro-Substituent for Further Functionalization

The chloro group serves as a versatile handle for introducing a wide array of functional groups, significantly expanding the synthetic utility of the molecule. This derivatization is most prominently used in the synthesis of tridentate "pincer" ligands. By replacing the chlorine atom with another donor-containing arm, symmetrical or asymmetrical pincer ligands can be constructed.

For instance, nucleophilic substitution of the chloride by a phosphide-containing group can lead to the formation of a PNP (Phosphine-Nitrogen-Phosphine) pincer ligand. These ligands are highly valued in organometallic chemistry and catalysis due to their ability to form highly stable, well-defined metal complexes. nih.govrsc.org The synthesis of such ligands often involves the reaction of a di-halogenated pyridine, like 2,6-dichloropyridine (B45657), with phosphine nucleophiles. Similarly, this compound can serve as a precursor to an asymmetric PNP ligand through substitution of its single chloro-substituent. The resulting pincer complexes with metals like palladium, nickel, or iridium have shown significant catalytic activity in reactions such as Heck and Suzuki-Miyaura couplings. redalyc.org

Theoretical and Computational Investigations

Electronic Structure and Bonding Analysis of 2-Chloro-6-(diphenylphosphino)pyridine (Potential Area)

A thorough computational analysis of this compound would be essential to elucidate its fundamental electronic characteristics, which govern its coordination chemistry and reactivity. Such an investigation would typically employ DFT calculations to map out its molecular orbitals, charge distribution, and bonding properties.

The electronic nature of this ligand is shaped by the interplay of its three key components: the pyridine (B92270) ring, the electron-withdrawing chloro substituent, and the diphenylphosphino group. The pyridine nitrogen and the phosphino (B1201336) phosphorus atoms act as Lewis basic sites, capable of donating electron density to a metal center. The chloro group, being highly electronegative, is expected to decrease the electron density on the pyridine ring, thereby reducing the basicity of the nitrogen atom compared to its non-chlorinated analog, 2-(diphenylphosphino)pyridine.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. For this compound, the HOMO is anticipated to be localized primarily on the diphenylphosphino group, specifically the phosphorus lone pair. The LUMO is expected to be a π* orbital distributed across the pyridine ring. The introduction of the electron-withdrawing chloro group would likely lower the energy of the LUMO, making the ligand a better π-acceptor. sciencepublishinggroup.com

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis: An MEP surface would visually represent the charge distribution, highlighting the electron-rich regions (negative potential) around the phosphorus and nitrogen lone pairs, which are the primary sites for electrophilic attack or metal coordination. researchgate.netbohrium.com NBO analysis could be used to quantify the charge transfer interactions and the nature of the P–C and C–Cl bonds. researchgate.netnih.gov This analysis provides a detailed picture of donor-acceptor interactions within the molecule and upon coordination to a metal. researchgate.net

A potential DFT study could yield data similar to that presented in the hypothetical table below, comparing the subject compound with its parent structure to quantify the electronic effect of the chloro substituent.

| Property | 2-(Diphenylphosphino)pyridine | This compound | Anticipated Effect of Chloro Group |

|---|---|---|---|

| HOMO Energy (eV) | -5.85 | -5.95 | Slight stabilization (lowering) |

| LUMO Energy (eV) | -0.70 | -1.05 | Significant stabilization (lowering) |

| HOMO-LUMO Gap (eV) | 5.15 | 4.90 | Reduction of the energy gap |

| Calculated Dipole Moment (Debye) | 2.10 | 3.50 | Increase due to electronegative Cl |

| NBO Charge on Pyridine N | -0.55 e | -0.48 e | Reduced negative charge (less basic) |

| NBO Charge on P | +0.45 e | +0.47 e | Minor change |

Computational Modeling of Coordination and Reactivity Pathways (Potential Area)

Computational modeling serves as an invaluable tool for predicting how this compound would coordinate with various transition metals and for mapping the potential energy surfaces of reactions in which its metal complexes participate.

Reactivity Pathways: In catalysis, phosphine (B1218219) ligands play a crucial role in elementary steps such as oxidative addition, reductive elimination, and migratory insertion. chemrxiv.org Computational studies can model the transition states of these steps, allowing for the calculation of activation barriers. researchgate.net For a potential palladium complex involved in a cross-coupling reaction, DFT could be used to compare the energy profiles of the catalytic cycle with and without the chloro-substituent. The electron-withdrawing nature of the chlorine atom is expected to make the metal center more electrophilic, which could, for instance, facilitate the reductive elimination step.

The table below illustrates the type of data that could be generated from a computational study on a hypothetical Palladium(II) complex.

| Parameter | Ligand = 2-(Diphenylphosphino)pyridine | Ligand = this compound |

|---|---|---|

| Pd-P Bond Length (Å) | 2.25 | 2.23 |

| Pd-N Bond Length (Å) | 2.10 | 2.14 |

| P-Pd-N Bite Angle (°) | 85.5 | 85.1 |

| Ligand Binding Energy (kcal/mol) | -35.2 | -33.8 |

| Activation Barrier for Reductive Elimination (kcal/mol) | 22.5 | 20.7 |

Ligand Design Principles from Computational Analysis of Related Systems (General to Phosphinopyridines)

Computational analysis of a wide range of phosphinopyridine ligands has led to the establishment of key design principles for tailoring their properties for specific applications, particularly in catalysis. These principles revolve around the systematic modification of the ligand's steric and electronic characteristics. nih.govresearchgate.net

Electronic Tuning: The electronic properties of the metal center can be precisely controlled by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring. sciencepublishinggroup.com

Electron-Donating Groups (e.g., -NH₂, -OCH₃): These groups increase the electron density on the pyridine nitrogen, making the ligand a stronger σ-donor. This can enhance the stability of the metal-ligand bond and increase the electron density at the metal center, which often promotes oxidative addition.

Steric Tuning: The steric bulk of the ligand, primarily controlled by the substituents on the phosphorus atom, is a critical factor in determining the coordination number of the metal complex, the stability of catalytic intermediates, and the selectivity of a reaction.

Bulky Substituents (e.g., cyclohexyl, tert-butyl instead of phenyl): Increasing the size of the groups on the phosphorus atom increases the Tolman cone angle. This can promote reductive elimination by creating a more sterically crowded coordination sphere and can be used to control selectivity (e.g., regioselectivity or enantioselectivity) by influencing the approach of a substrate to the metal center.

Computational studies allow for the systematic in-silico screening of various substituents to predict their impact on catalytic performance, accelerating the discovery of more efficient and selective catalysts. researchgate.net

| Modification | Example Substituent | Primary Effect | Predicted Impact on Catalysis |

|---|---|---|---|

| Add EWG to Pyridine Ring | -Cl, -CF₃ | Decreases N basicity; enhances π-acidity | May accelerate reductive elimination |

| Add EDG to Pyridine Ring | -OMe, -NMe₂ | Increases N basicity; enhances σ-donation | May accelerate oxidative addition |

| Increase Steric Bulk at P | -C(CH₃)₃, -C₆H₁₁ | Increases Tolman cone angle | Enhances selectivity; promotes dissociation |

| Decrease Steric Bulk at P | -CH₃ | Decreases Tolman cone angle | May increase reaction rates but lower selectivity |

Future Research Directions

Exploration of New Synthetic Pathways and Green Chemistry Approaches

While established methods for synthesizing 2-Chloro-6-(diphenylphosphino)pyridine exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. A primary objective is the integration of green chemistry principles to minimize environmental impact and enhance safety. researchgate.net

Key areas for exploration include:

Solvent-Free and Alternative Solvent Conditions: Research into solid-state or solvent-free reaction conditions could significantly reduce volatile organic compound (VOC) emissions. conicet.gov.artandfonline.comrsc.org The use of greener solvents, such as ionic liquids or supercritical fluids, also presents a promising alternative to traditional organic solvents.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, improve yields, and enhance energy efficiency in the synthesis of other phosphine (B1218219) ligands and pyridine (B92270) derivatives. acs.orgmdpi.comscispace.com Investigating microwave-assisted protocols for the key phosphorylation and pyridine construction steps could lead to more rapid and efficient production. benthamdirect.com

Catalytic Approaches: Developing catalytic methods for the C-P bond formation, potentially using earth-abundant metal catalysts, would be a significant advancement over stoichiometric reagents. This approach aligns with the principles of atom economy and waste reduction.

| Approach | Potential Advantage | Research Focus |

|---|---|---|

| Solvent-Free Synthesis | Reduces VOC emissions and simplifies product purification. tandfonline.comresearchgate.net | Investigating solid-state reactions or high-temperature melts. rsc.org |

| Microwave-Assisted Synthesis | Drastically reduces reaction times and improves energy efficiency. nih.gov | Optimization of microwave parameters (temperature, time, power) for key synthetic steps. |

| Catalytic C-P Bond Formation | Improves atom economy and reduces stoichiometric waste. | Screening of transition metal catalysts for cross-coupling of 2,6-dichloropyridine (B45657) with a phosphorus nucleophile. |

Expansion of Catalytic Applications Beyond Current Scope

The unique electronic and steric properties imparted by the P,N-ligand framework make this compound an attractive candidate for a wide range of catalytic transformations. While it has been used in some cross-coupling reactions, its application remains relatively niche.

Future research should aim to:

Develop Novel Cross-Coupling Methodologies: Systematically screening complexes of this ligand in various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, could uncover new catalytic efficiencies, particularly for challenging substrates like aryl chlorides. nih.govnih.govtcichemicals.com The ligand's unique combination of a σ-donating phosphine and a π-accepting pyridine ring can offer distinct reactivity profiles.

Asymmetric Catalysis: The development of chiral derivatives of this compound is a crucial next step. Introducing chirality, either on the pyridine backbone or on the phosphorus atom (P-chirogenic), could enable its use in a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and allylic alkylation. nih.gov

Polymerization and Oligomerization: Investigating the utility of its transition metal complexes as catalysts for olefin polymerization or oligomerization could open up new applications in materials science. The ligand's properties can influence polymer chain growth, branching, and molecular weight distribution.

Small Molecule Activation: Exploring the capacity of its metal complexes to activate small molecules like CO₂, H₂, or N₂ is a frontier area. The bidentate nature of the ligand can provide a stable coordination environment for metal centers to interact with and transform these inert molecules.

In-Depth Mechanistic Studies for Catalytic Cycles

A thorough understanding of the reaction mechanisms is paramount for rational catalyst design and optimization. For catalytic systems employing this compound, detailed mechanistic investigations are essential to elucidate the role of the ligand in each elementary step of the catalytic cycle.

Future studies should focus on:

Identification of Catalytic Intermediates: Utilizing techniques such as in-situ NMR and IR spectroscopy to identify and characterize key intermediates, including oxidative addition complexes, transmetalation transition states, and reductive elimination precursors. numberanalytics.comresearchgate.net This allows for a direct observation of the catalyst's behavior during the reaction.

Computational Modeling: Employing Density Functional Theory (DFT) calculations to model the entire catalytic cycle. researchgate.net Theoretical studies can provide invaluable insights into the energies of intermediates and transition states, corroborate experimental findings, and predict the effects of ligand modifications before they are synthesized. nih.gov This synergy between experiment and theory can accelerate the development of more active and selective catalysts.

Development of Novel Derivatives with Tunable Electronic and Steric Properties

The performance of a ligand in a catalytic system is dictated by its electronic and steric properties. A key future direction is the rational design and synthesis of a library of derivatives of this compound to systematically tune these properties. gessnergroup.com

Strategic modifications could include:

Substitution on the Phenyl Rings: Altering the substituents on the phenyl groups of the phosphine moiety (e.g., replacing phenyl with tolyl, anisyl, or fluorophenyl groups) can fine-tune the ligand's σ-donating ability and steric bulk (cone angle). tcichemicals.com

Modification of the P-Substituents: Replacing the phenyl groups entirely with other alkyl or aryl groups (e.g., cyclohexyl, tert-butyl) would create ligands with significantly different steric and electronic profiles, potentially leading to catalysts with novel reactivity. acs.org

| Modification Site | Example Substituent | Predicted Effect | Potential Application |

|---|---|---|---|

| Pyridine Ring (C4 position) | -OMe (methoxy) | Increases electron density on the ligand. | Accelerating reductive elimination in cross-coupling. |

| Pyridine Ring (C4 position) | -CF₃ (trifluoromethyl) | Decreases electron density. | Stabilizing electron-rich metal centers. |

| Phosphine Phenyl Rings | -C(CH₃)₃ (tert-butyl) | Increases steric bulk and electron donation. | Promoting oxidative addition of unreactive substrates. |

| Phosphine P-Aryl Groups | Cyclohexyl | Increases basicity and steric hindrance. | Enhancing catalytic activity in challenging couplings. |

Advanced Spectroscopic Characterization to Complement Theoretical Studies

To fully understand the structure-property relationships of this compound and its metal complexes, a combination of advanced spectroscopic techniques and high-level theoretical calculations is necessary. libretexts.orgresearchgate.net

Future work in this area should involve:

Multinuclear NMR Spectroscopy: Comprehensive NMR studies (¹H, ¹³C, ³¹P) are fundamental for characterizing the ligand and its complexes in solution. numberanalytics.com Advanced 2D NMR techniques can elucidate complex structures and study dynamic processes like ligand exchange.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of metal complexes, offering precise information on bond lengths, bond angles, and coordination geometries. libretexts.org This is crucial for validating computational models.

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful for probing the electronic structure and local coordination environment of the metal center in both crystalline and non-crystalline states, including in-situ monitoring of catalytic reactions. mdpi.comosti.govresearchgate.net

Vibrational Spectroscopy: Advanced IR and Raman spectroscopy, including time-resolved techniques, can provide insights into metal-ligand bonding and help identify short-lived intermediates in catalytic cycles. numberanalytics.combruker.com

By combining the experimental data from these advanced techniques with DFT calculations, a complete and detailed picture of the electronic and geometric structures of catalytically relevant species can be constructed, paving the way for the knowledge-based design of next-generation catalysts. chemrxiv.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-6-(trichloromethyl)pyridine derivatives?

- Methodology : Derivatives like 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine can be synthesized via nucleophilic aromatic substitution (SNAR) reactions. For example, reacting 2-chloro-6-fluoropyridine with 3,3-difluoropyrrolidine hydrochloride in a polar aprotic solvent (e.g., DMF) at elevated temperatures (~100°C) yields the product with ~84% efficiency. Structural confirmation is achieved using and ESI-MS .

Q. How is the purity and structure of 2-Chloro-6-(trichloromethyl)pyridine verified?

- Methodology : Purity is assessed via gas chromatography (GC) or HPLC, with commercial grades typically ≥98% pure. Structural characterization employs spectroscopic techniques:

- NMR : confirms substituent positions on the pyridine ring.

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.

- Elemental analysis : Ensures stoichiometric consistency with the molecular formula (e.g., CHClN) .

Q. What are the primary research applications of this compound in environmental chemistry?

- Applications : It is widely studied as a nitrification inhibitor in agriculture. Key research areas include:

- Reducing NO emissions : Field trials show that application rates of 0.5–2.0 kg/ha can suppress nitrification by 30–50%, depending on soil moisture and temperature .

- Mitigating nitrate leaching : Co-application with ammonium-based fertilizers (e.g., urea) delays nitrate formation, improving nitrogen use efficiency by 15–20% in corn-soybean rotations .

Advanced Research Questions

Q. How do researchers design experiments to assess nitrapyrin's efficacy under varying soil conditions?

- Experimental Design :

- Variables tested : Application rate (0–5 mg/kg soil), soil moisture (20–60% water-holding capacity), and temperature (5–35°C).

- Metrics : Nitrification inhibition is quantified via soil ammonium/nitrate ratios over 14–28 days. NO flux is measured using gas chromatography or cavity ring-down spectroscopy .

- Statistical models : Dose-response curves (logistic or Michaelis-Menten) are fitted to predict optimal inhibitor concentrations under specific conditions .

Q. How to resolve contradictions in mutagenicity data for 2-Chloro-6-(trichloromethyl)pyridine?

- Methodology :

- In vitro assays : Testing in Salmonella typhimurium strains (TA97, TA98, TA100) with metabolic activation (rat S9 liver enzymes) shows weak mutagenicity, while TA1535 remains negative. Discrepancies arise from strain-specific DNA repair mechanisms .

- Follow-up studies : Use mammalian cell lines (e.g., CHO cells) for micronucleus tests or comet assays to assess chromosomal damage. Negative results in these systems suggest limited genotoxic risk .

Q. What are the key considerations in analyzing environmental degradation pathways?

- Degradation analysis :

- Metabolite identification : 6-Chloropicolinic acid is the primary metabolite (80–90% urinary excretion in mammals). Detection via LC-MS/MS with isotopic labeling (-tracers) confirms biodegradation routes .

- Microbial degradation : Nitrosomonas europaea oxidizes nitrapyrin via ammonia monooxygenase, forming intermediates like 6-chloropicolinic acid. Kinetic studies (e.g., and ) quantify degradation rates in soil .

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Protocols :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to low vapor pressure (0.4 Pa at 23°C) .

- Waste disposal : Collect residues in sealed containers for incineration (UN 3077, Packing Group III) .

Q. How do occupational exposure limits (OELs) vary globally?

- Regulatory data :

- Netherlands : 10 mg/m (8-hour TWA).

- USA/Canada : Follow ACGIH guidelines (TLV-TWA under review).

- EU : Classified as a carcinogen (Category 2) under CLP Regulation .

Tables for Key Data

Table 1 : Physicochemical Properties of 2-Chloro-6-(trichloromethyl)pyridine

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 230.9 g/mol | |

| Melting point | 62–63°C | |

| Log | 3.41 (experimental) | |

| Water solubility | Insoluble |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.